![molecular formula C13H16ClNO2 B13223612 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by the presence of a cyclobutane ring, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylacetonitrile with cyclobutanone in the presence of a base can yield the desired cyclobutane ring structure. Subsequent reduction and amination steps introduce the amino group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid moiety participates in classical acid-derived reactions:
Amino Group Reactivity
The primary amine undergoes nucleophilic and condensation reactions:
3-Chlorophenyl Substituent Reactivity
The 3-chlorophenyl group engages in electrophilic and cross-coupling reactions:
Reaction | Conditions | Outcome | Efficiency |
---|---|---|---|
Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at para position | Moderate regioselectivity due to Cl directing effect. |
Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | Requires Cl→Br/I transhalogenation first. |
Cyclobutane Ring Reactivity
Ring strain (∼26 kcal/mol) enables unique transformations:
Comparative Reactivity with Structural Analogs
Key differences arise from substituent electronic effects:
Mechanistic Insights
-
Steric Effects : The cyclobutane ring and 3-chlorophenyl group create steric bulk, slowing reactions at the amino group (e.g., acylation requires 12–24 hours vs. 2–4 hours for linear analogs) .
-
Electronic Effects : The electron-withdrawing Cl on phenyl reduces electrophilic substitution rates compared to methoxy analogs (e.g., nitration yield: 45% vs. 72%).
-
Ring Strain : Cyclobutane’s angle strain facilitates ring-opening under acidic conditions, forming stable carbocations .
Scientific Research Applications
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure but with a different position of the chlorine atom.
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The presence of the cyclobutane ring adds rigidity to the molecule, potentially enhancing its stability and binding interactions.
Biological Activity
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid (CAS No. 2059975-39-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its interactions with biological systems, synthesis, and potential applications.
- Molecular Formula : C₁₃H₁₆ClNO
- Molecular Weight : 253.72 g/mol
- CAS Number : 2059975-39-0
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its role as a non-canonical amino acid and its implications in drug design and enzyme interactions.
1. Enzyme Inhibition
Recent studies indicate that this compound may act as an inhibitor for certain proteases. The incorporation of non-canonical amino acids (ncAAs) like this compound into peptide sequences has shown promising results in modulating enzyme activity, particularly in enhancing the specificity and efficacy of protease inhibitors .
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Chymotrypsin | Competitive | 200 nM |
Trypsin | Non-competitive | 150 nM |
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Bacteria | MIC (µM) | Activity |
---|---|---|
Staphylococcus aureus | 40 | Moderate |
Escherichia coli | 70 | Moderate |
Case Study 1: Enzyme Activity Modulation
In a study involving the engineering of protease inhibitors using ncAAs, the incorporation of this compound resulted in enhanced binding affinity to target enzymes. The study utilized a series of kinetic assays to determine the effect of the compound on enzyme turnover rates, showing a significant reduction in activity at specific concentrations.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that while the compound was not as potent as traditional antibiotics, it demonstrated sufficient activity to warrant further exploration into its mechanism of action and potential as a lead compound for drug development.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural similarity to natural amino acids allows it to integrate into protein structures, potentially altering their function or stability.
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-[2-amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c14-10-4-1-3-9(7-10)11(8-15)13(12(16)17)5-2-6-13/h1,3-4,7,11H,2,5-6,8,15H2,(H,16,17) |
InChI Key |
JTMHPWGZXDDFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(CN)C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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